molecular formula C20H19ClN6 B2780845 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-24-8

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2780845
CAS No.: 129177-24-8
M. Wt: 378.86
InChI Key: SAOXTKRRUWLCQU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase encoded by a gene on chromosome 21, and its overexpression is implicated in the neurological pathologies associated with Down syndrome, including cognitive deficits and early-onset neurodegeneration. By inhibiting DYRK1A, this compound provides a valuable research tool for investigating the kinase's role in neuronal differentiation, synaptic plasticity, and tau protein phosphorylation, a key process in neurofibrillary tangle formation. Furthermore, due to the role of DYRK1A in regulating cell proliferation and survival, this inhibitor is also investigated in oncology research, particularly for its effects on leukemia and solid tumors. Its high selectivity profile makes it an essential pharmacological probe for dissecting DYRK1A-specific signaling pathways and for validating DYRK1A as a therapeutic target in preclinical models of intellectual disability and cancer.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOXTKRRUWLCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H20_{20}ClN5_5
  • Molecular Weight : 333.84 g/mol

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazoloquinazolines, including the compound . The following table summarizes the cytotoxic activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2 (liver cancer)29.47
This compoundMCF-7 (breast cancer)Moderate
This compoundHCT-116 (colorectal cancer)17.35

The compound exhibited moderate cytotoxicity against hepatocellular carcinoma (HePG-2), mammary gland breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines. Notably, it showed the highest anti-proliferative effect against HCT-116 with an IC50 value of 17.35 µM.

The mechanism by which triazoloquinazolines exert their anticancer effects involves several pathways:

  • Topoisomerase II Inhibition : The compound has been identified as an intercalative inhibitor of topoisomerase II, which is crucial for DNA replication and transcription. This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can induce cell cycle arrest at the G2/M phase in MCF-7 cells, suggesting its role in disrupting normal cell division processes .
  • Apoptosis Induction : The compound has been shown to induce apoptotic cell death in various cancer cell lines through mechanisms involving DNA fragmentation and morphological changes indicative of apoptosis .

Case Studies

Several case studies have highlighted the efficacy of triazoloquinazolines in preclinical settings:

  • Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 cells and found significant cytotoxicity at micromolar concentrations. The morphological changes observed were consistent with necrosis rather than apoptosis .
  • Combination Therapy Potential : Research has suggested that combining triazoloquinazolines with existing chemotherapeutics could enhance their efficacy. For instance, synergistic effects were noted when combined with doxorubicin in colorectal cancer models .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline derivatives as promising anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • Hepatocellular carcinoma (HePG-2)
  • Mammary gland breast cancer (MCF-7)
  • Human prostate cancer (PC3)
  • Colorectal carcinoma (HCT-116)

In vitro studies demonstrated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 0.69 to 13.02 µM against these cell lines . The mechanism of action involves the inhibition of topoisomerase II and the induction of apoptosis in cancer cells.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications on the triazoloquinazoline scaffold can significantly influence its biological activity. For instance, the introduction of trifluoromethyl groups has been associated with improved cytotoxicity due to enhanced binding affinity and lipophilicity, facilitating cellular uptake and interaction with target biomolecules .

Comparative Data Table

The following table summarizes the anticancer activity and mechanisms associated with various derivatives of this compound:

Compound DerivativeCell LineIC50 (µM)Mechanism of Action
Compound 16HePG-20.69Topoisomerase II inhibition
Compound 17MCF-72.44Induction of apoptosis
Compound 18HCT-1169.43DNA intercalation and cell cycle arrest
Compound 19PC313.02Modulation of apoptotic pathways

Case Studies

  • El-Shershaby et al. (2020) : This study synthesized various derivatives of triazoloquinazolines and evaluated their anticancer activity against multiple cell lines. The findings indicated that specific substitutions enhanced cytotoxicity and apoptosis induction .
  • Hannoun et al. (2020) : The research focused on the molecular hybridization between triazole and quinazoline moieties, revealing that these compounds could effectively inhibit EGFR-TK activity, a critical pathway in cancer proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-c]quinazoline Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Applications
Target Compound 4-Chlorophenyl 4-Methylpiperazino Fluorescence, cytotoxicity
3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline (NTCHMTQ) 5-Nitro-2-thienyl, 9-chloro Morpholin-4-yl Cytotoxicity (IC₅₀ <4 µg/mL in HeLa cells)
5-(4′-Diphenylaminobiphenyl-4-yl)-3-(4-(trifluoromethyl)phenyl)[1,2,4]triazolo[4,3-c]quinazoline 4-(Trifluoromethyl)phenyl 4′-Diphenylaminobiphenyl Strong emission in toluene (Φf up to 0.82)
5-Methoxy[1,2,4]triazolo[4,3-c]quinazoline - Methoxy m.p. 172–175°C; structural model
4-[3-(3,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine 3,4-Dichlorophenyl Morpholine Pharmaceutical intermediate

Key Observations :

  • Substituent Position and Fluorescence: The exclusion of aryl groups at position 3 (e.g., in 5-aminobiphenyl derivatives) enhances fluorescence quantum yields (Φf) in solution by reducing non-radiative decay . For example, 5-(4′-diethylaminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline exhibits Φf = 0.72 in toluene, outperforming 3-aryl analogues .
  • Cytotoxicity: NTCHMTQ demonstrates potent cytotoxicity (IC₅₀ <4 µg/mL in HeLa cells) due to its nitro-thienyl and morpholine substituents, while the target compound’s 4-methylpiperazino group may modulate similar activity .
  • Solvatochromism : Biphenyl-substituted derivatives exhibit red-shifted emission in polar solvents (e.g., Φf decreases from 0.82 in toluene to 0.35 in DMSO) .

Photophysical Properties

Table 2: Photophysical Data for Selected Derivatives

Compound Solvent λabs (nm) λem (nm) Φf
5-(4′-Diethylaminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline Toluene 360 460 0.72
DMSO 370 520 0.35
3-(4-Trifluoromethylphenyl)-[1,2,4]triazolo[4,3-c]quinazoline Toluene 355 450 0.68
Target Compound (Predicted) Toluene ~350–365 ~450–470 Moderate Φf

Notes:

  • The target compound’s 4-chlorophenyl group may induce moderate fluorescence quenching compared to electron-donating substituents (e.g., diethylamino) .
  • Solid-state emission varies widely: triazoloquinazolines emit in blue to yellow regions (λem = 450–570 nm) depending on substituents .

Q & A

Q. What are the optimized synthetic routes for 3-(4-Chlorophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline?

The synthesis typically involves multi-step heterocyclic condensation. A validated route includes:

  • Step 1 : Formation of the triazoloquinazoline core via cyclocondensation of substituted quinazoline precursors with triazole-forming agents (e.g., hydrazine derivatives).
  • Step 2 : Introduction of the 4-methylpiperazino group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80–100°C).
  • Step 3 : Chlorophenyl incorporation via Suzuki coupling or Ullmann-type reactions, requiring palladium catalysts and controlled inert atmospheres .
    Key validation : Melting point analysis (131–133°C for analogous triazoloquinazolines) and NMR spectroscopy (δ 7.2–8.1 ppm for aromatic protons) confirm purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR : 1H^1H/13C^{13}C NMR identifies substituent integration (e.g., 4-chlorophenyl protons at δ 7.5–8.0 ppm) and heterocyclic backbone conformation .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 76.31%, H 5.89%, N 17.80% for triazoloquinazolines) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 393.49) .

Q. What preliminary biological screening models are suitable for this compound?

  • Antifungal Assays : Microplate-based broth dilution against Candida albicans (MIC50 values) or Aspergillus species, using fluconazole as a positive control .
  • Enzyme Inhibition : Fluorometric assays for kinase or cytochrome P450 inhibition (e.g., 14-α-demethylase activity via NADPH depletion) .

Advanced Research Questions

Q. How do molecular docking studies predict interactions with fungal targets like 14-α-demethylase?

  • Target Selection : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) to model ligand binding.
  • Docking Protocol : AutoDock Vina or Schrödinger Suite for energy minimization and binding affinity calculations. Key interactions include:
    • Hydrogen bonding between the triazole nitrogen and heme propionate groups.
    • Hydrophobic interactions of the chlorophenyl group with lanosterol-binding pockets .
      Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values from enzymatic assays .

Q. What structural modifications enhance bioactivity while minimizing cytotoxicity?

  • Substituent Effects :

    ModificationImpact on Activity
    4-MethylpiperazinoEnhances solubility and CNS penetration
    4-ChlorophenylIncreases lipophilicity and target affinity
    Triazole coreStabilizes π-π stacking with aromatic residues
  • Methodology :

    • Parallel synthesis of analogs (e.g., replacing chlorophenyl with fluorophenyl).
    • Assess cytotoxicity via MTT assays on HEK-293 cells .

Q. How can conflicting solubility and stability data be resolved in formulation studies?

  • Contradiction Analysis :
    • Issue : High lipophilicity (LogP >3) limits aqueous solubility but improves membrane permeability.
    • Resolution : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for in vitro assays.
    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What experimental designs validate structure-activity relationships (SAR) for triazoloquinazolines?

  • Design :
    • Variables : Substituent type (electron-withdrawing vs. donating), heterocyclic core size.
    • Controls : Include parent compound and clinically relevant analogs (e.g., voriconazole).
  • Statistical Analysis : Multivariate regression to correlate molecular descriptors (e.g., Hammett σ) with bioactivity .

Q. How are photophysical properties leveraged in tracking cellular uptake?

  • Fluorescence Studies :
    • Excitation/Emission: λex = 350 nm, λem = 450 nm (for biphenyl-substituted analogs).
    • Live-cell imaging in Saccharomyces cerevisiae to quantify intracellular accumulation .

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